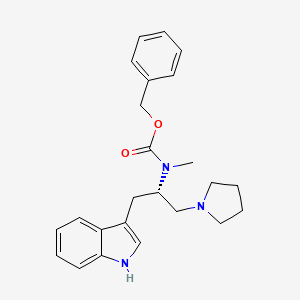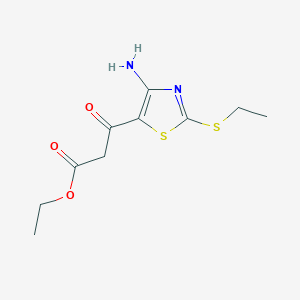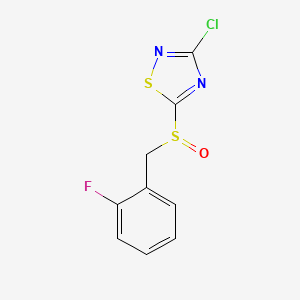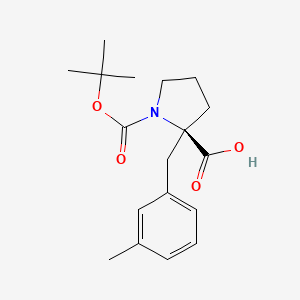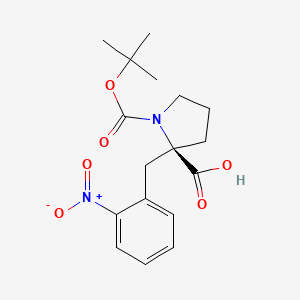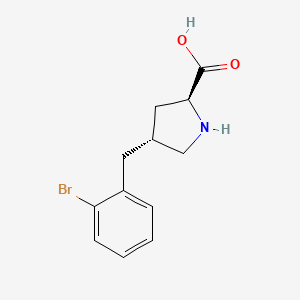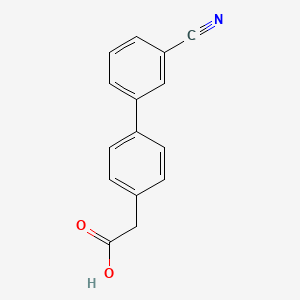
4-(3-Cyanophenyl)phenylacetic acid
Übersicht
Beschreibung
4-(3-Cyanophenyl)phenylacetic acid, also known as 4-CPPA, is a synthetic organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Enhancing Reactivity in Materials Science
A study explored the use of phloretic acid, a phenolic compound similar in structure to the compound of interest, for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach aims at developing sustainable alternatives to phenol, providing specific properties to materials without the need for solvents or purification processes. The resultant materials exhibit suitable thermal and thermo-mechanical properties for a wide range of applications, indicating the potential of renewable phloretic acid in materials science (Trejo-Machin et al., 2017).
Electrocatalytic Oxidation Studies
Research on the electrocatalytic oxidation of dihydroxyphenylacetic acid at glassy carbon electrodes modified with single-wall carbon nanotubes reveals significant electrocatalytic activity. This study demonstrates the potential for sensitive detection and separation of compounds in electrochemical systems, which could be applied in various analytical and environmental monitoring contexts (Wang et al., 2001).
Antioxidant Profile Studies
The antioxidant capacity of dihydroxy- and trihydroxyphenolic acids, including compounds structurally related to 4-(3-Cyanophenyl)phenylacetic acid, has been examined. Such studies contribute to understanding the structure–activity relationship in antioxidants, highlighting the influence of phenolic groups and alkyl spacers on antioxidant activity. This research provides insights into designing more effective antioxidants for use in food, pharmaceuticals, and cosmetics (Siquet et al., 2006).
Applications in Organic Synthesis
The synthesis and characterization of new acrylamide derivatives, including 4-aminophenylacetic acid derivatives, for corrosion inhibition in nitric acid solutions showcase the compound's utility in organic synthesis. These derivatives offer potential applications in protecting metals from corrosion, essential for extending the life of metal components in industrial systems (Abu-Rayyan et al., 2022).
Photocatalyzed Reactions in Chemistry
Studies on photocatalyzed reactions of phenylacetic acid dianions with aryl halides provide insights into the regiochemistry of arylation. This research has implications for synthetic chemistry, offering pathways to synthesize complex organic molecules with potential applications in drug development and materials science (Nwokogu et al., 2000).
Eigenschaften
IUPAC Name |
2-[4-(3-cyanophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMCBMGTVYSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362704 | |
| Record name | 4-(3-Cyanophenyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)phenylacetic acid | |
CAS RN |
893640-23-8 | |
| Record name | 4-(3-Cyanophenyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



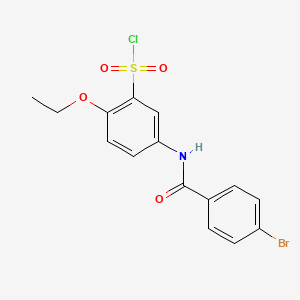
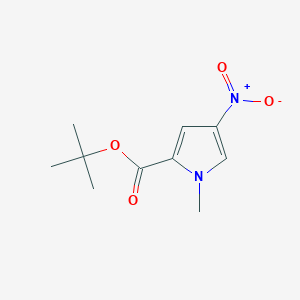
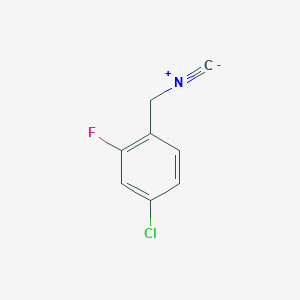
![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)
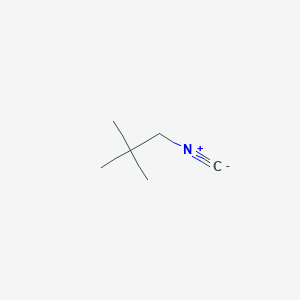

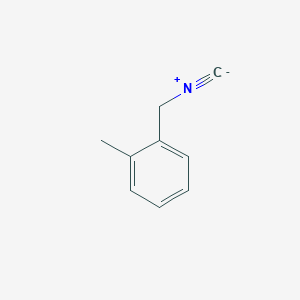
![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
